
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is a synthetic compound characterized by a unique structure that combines elements of pyrazole and oxadiazole. This compound has drawn interest in scientific research due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone, a series of reactions are conducted starting from commercially available reagents. The synthesis begins with the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety. Sequential reactions involving piperidine and various coupling agents are then employed to construct the final product. Key steps often involve cyclization, oxidation, and condensation reactions under controlled temperatures and solvent conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may utilize continuous flow processes to improve efficiency and yield. Automation and precise control of reaction parameters are critical for maintaining product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation reactions typically utilize reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. Reduction reactions might involve hydrogen gas in the presence of palladium catalysts or sodium borohydride. Nucleophilic substitution can be facilitated by strong bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
The products formed from these reactions vary based on the reagents and conditions employed. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry
Utilized as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
Investigated for its potential role as a biochemical probe or inhibitor in enzyme studies.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applied in the development of novel materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The precise mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces between the compound and its targets.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone is unique due to its specific functional groups and molecular architecture, which confer distinct chemical and biological properties. Similar compounds include:
1-(2-(4-(5-(1-ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
: Different position of the pyrazole ring substitution.
1-(2-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
: Methyl group instead of ethyl on the pyrazole ring.
Each variant displays nuanced differences in reactivity and biological activity, making this compound a compound of particular interest in various research contexts.
Properties
IUPAC Name |
1-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-26-18(8-11-22-26)20-23-19(24-29-20)15-9-12-25(13-10-15)21(28)17-7-5-4-6-16(17)14(2)27/h4-8,11,15H,3,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAKZBGXYNOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2480877.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
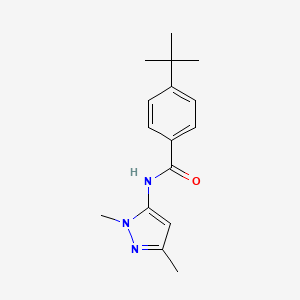
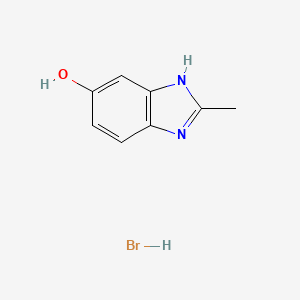

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
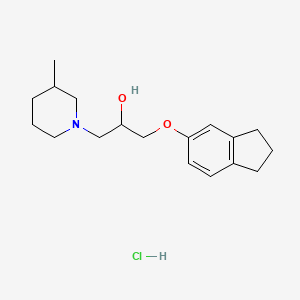
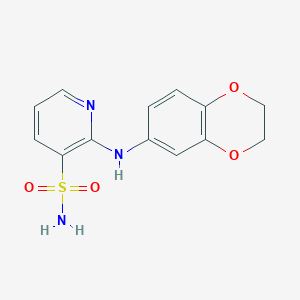
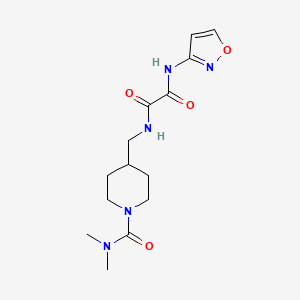
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
